molecular formula C14H14ClN3O3S B2786833 N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide CAS No. 321430-88-0

N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide

Cat. No.: B2786833
CAS No.: 321430-88-0
M. Wt: 339.79
InChI Key: LDKATGXMPRCRBZ-UHFFFAOYSA-N
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Description

N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide is a chemical compound with the molecular formula C14H14ClN3O3S and a molecular weight of 339.8 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group, an ethanimidoyl group, and a benzenesulfonohydrazide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide typically involves the reaction of 3-chlorophenol with ethanimidoyl chloride to form an intermediate, which is then reacted with benzenesulfonohydrazide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide
  • N’-[2-(3-bromophenoxy)ethanimidoyl]benzenesulfonohydrazide
  • N’-[2-(3-fluorophenoxy)ethanimidoyl]benzenesulfonohydrazide

Uniqueness

N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide is unique due to the presence of the 3-chlorophenoxy group, which can impart specific chemical and biological properties. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct reactivity and biological activity profiles .

Properties

IUPAC Name

N'-(benzenesulfonamido)-2-(3-chlorophenoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-11-5-4-6-12(9-11)21-10-14(16)17-18-22(19,20)13-7-2-1-3-8-13/h1-9,18H,10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKATGXMPRCRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C(COC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C(/COC2=CC(=CC=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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